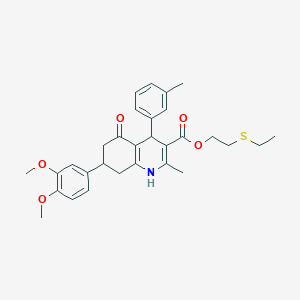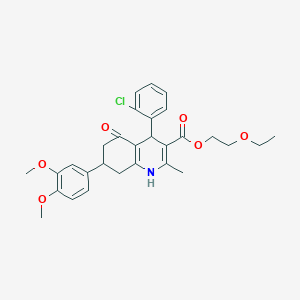
2-((5-Benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-ethyl-6-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((5-Benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-ethyl-6-methylphenyl)acetamide is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties
Preparation Methods
The synthesis of 2-((5-Benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-ethyl-6-methylphenyl)acetamide typically involves multiple steps. One common synthetic route includes the following steps :
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and isothiocyanates.
S-Alkylation: The triazole-thiol intermediate undergoes S-alkylation with an appropriate alkyl halide to introduce the sulfanyl group.
Acylation: The final step involves the acylation of the triazole derivative with an acyl chloride to form the desired acetamide compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
2-((5-Benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-ethyl-6-methylphenyl)acetamide can undergo various chemical reactions, including :
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to drive the reactions to completion .
Scientific Research Applications
2-((5-Benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-ethyl-6-methylphenyl)acetamide has several scientific research applications, including :
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antifungal properties, making it a candidate for the development of new antibiotics and antifungal agents.
Medicine: Its potential anticancer properties are being explored for the development of new chemotherapeutic agents.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((5-Benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-ethyl-6-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways . The triazole ring can interact with enzymes and proteins, inhibiting their activity and leading to various biological effects. For example, it can inhibit the activity of enzymes involved in cell division, leading to its potential anticancer properties. Additionally, the compound can disrupt microbial cell membranes, contributing to its antimicrobial activity .
Comparison with Similar Compounds
2-((5-Benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-ethyl-6-methylphenyl)acetamide can be compared with other triazole derivatives, such as :
(±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol: This compound also contains a triazole ring and exhibits similar antimicrobial properties.
2-[(5-benzyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]-5-nitropyridine:
Triazole-Pyrimidine Hybrids: These compounds combine the triazole ring with pyrimidine, offering unique biological activities and potential therapeutic applications.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological and chemical properties .
Properties
CAS No. |
332922-56-2 |
|---|---|
Molecular Formula |
C26H26N4OS |
Molecular Weight |
442.6g/mol |
IUPAC Name |
2-[(5-benzyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-ethyl-6-methylphenyl)acetamide |
InChI |
InChI=1S/C26H26N4OS/c1-3-21-14-10-11-19(2)25(21)27-24(31)18-32-26-29-28-23(17-20-12-6-4-7-13-20)30(26)22-15-8-5-9-16-22/h4-16H,3,17-18H2,1-2H3,(H,27,31) |
InChI Key |
QNIZMDFMOSNDGT-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC(=C1NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CC4=CC=CC=C4)C |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CC4=CC=CC=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(8-ethyl-2-phenyl-4-quinazolinyl)sulfanyl]-N,N-diphenylacetamide](/img/structure/B418803.png)

![Ethyl 4-({[(8-ethyl-2-phenyl-4-quinazolinyl)sulfanyl]acetyl}amino)benzoate](/img/structure/B418805.png)
![2-[(8-ethyl-2-phenyl-4-quinazolinyl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B418807.png)
![2-[(8-ethyl-2-phenyl-4-quinazolinyl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B418808.png)









